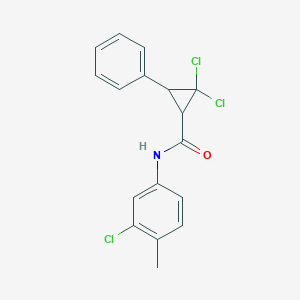![molecular formula C26H20N4O2S B298385 (5E)-5-{[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298385.png)
(5E)-5-{[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-{[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, commonly known as DMPQ, is a novel compound with potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of DMPQ is not fully understood. However, studies have shown that DMPQ induces apoptosis in cancer cells by activating the caspase pathway. DMPQ has also been reported to inhibit the growth of cancer cells by targeting the NF-κB pathway. In addition, DMPQ inhibits the aggregation of amyloid-β peptides by binding to the amyloid-β peptide and preventing its aggregation.
Biochemical and Physiological Effects:
DMPQ has been reported to exhibit anti-tumor activity by inducing apoptosis in cancer cells. DMPQ has also been shown to inhibit the growth of cancer cells by targeting the NF-κB pathway. In addition, DMPQ inhibits the aggregation of amyloid-β peptides by binding to the amyloid-β peptide and preventing its aggregation. However, the biochemical and physiological effects of DMPQ on normal cells and tissues are not well understood.
実験室実験の利点と制限
DMPQ has several advantages for lab experiments. It is a novel compound with potential applications in scientific research. DMPQ has been synthesized using various methods, and these methods have been reported to yield DMPQ with high purity and yield. However, there are also limitations for lab experiments with DMPQ. The mechanism of action of DMPQ is not fully understood, and the biochemical and physiological effects of DMPQ on normal cells and tissues are not well understood. Therefore, further studies are needed to fully understand the potential applications of DMPQ in scientific research.
将来の方向性
There are several future directions related to DMPQ. Further studies are needed to fully understand the mechanism of action of DMPQ and its biochemical and physiological effects on normal cells and tissues. In addition, studies are needed to evaluate the potential applications of DMPQ in the treatment of Alzheimer's disease and other neurodegenerative diseases. Furthermore, studies are needed to evaluate the potential applications of DMPQ in combination with other anti-cancer agents for the treatment of cancer. Overall, DMPQ is a novel compound with potential applications in scientific research, and further studies are needed to fully understand its potential applications.
合成法
DMPQ has been synthesized using various methods, including the Biginelli reaction, the Hantzsch reaction, and the microwave-assisted synthesis. The Biginelli reaction involves the condensation of urea, aldehyde, and β-ketoester in the presence of a catalyst. The Hantzsch reaction involves the condensation of aldehyde, β-ketoester, and thiourea in the presence of a catalyst. The microwave-assisted synthesis involves the condensation of aldehyde, β-ketoester, and thiourea in the presence of a catalyst under microwave irradiation. These methods have been reported to yield DMPQ with high purity and yield.
科学的研究の応用
DMPQ has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that DMPQ exhibits anti-tumor activity by inducing apoptosis in cancer cells. DMPQ has also been reported to inhibit the growth of cancer cells by targeting the NF-κB pathway. In addition, DMPQ has shown potential applications in the treatment of Alzheimer's disease by inhibiting the aggregation of amyloid-β peptides.
特性
製品名 |
(5E)-5-{[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
|---|---|
分子式 |
C26H20N4O2S |
分子量 |
452.5 g/mol |
IUPAC名 |
(5E)-5-[(2,5-dimethyl-1-quinolin-6-ylpyrrol-3-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C26H20N4O2S/c1-16-13-19(17(2)29(16)21-10-11-23-18(14-21)7-6-12-27-23)15-22-24(31)28-26(33)30(25(22)32)20-8-4-3-5-9-20/h3-15H,1-2H3,(H,28,31,33)/b22-15+ |
InChIキー |
VOZQUULSRWWGIC-PXLXIMEGSA-N |
異性体SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)N=CC=C3)C)/C=C/4\C(=O)NC(=S)N(C4=O)C5=CC=CC=C5 |
SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)N=CC=C3)C)C=C4C(=O)NC(=S)N(C4=O)C5=CC=CC=C5 |
正規SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)N=CC=C3)C)C=C4C(=O)NC(=S)N(C4=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,7,8,9-Tetrachloro-4-(2-fluorophenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298306.png)
![1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298307.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-propan-2-yl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298309.png)
![2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B298310.png)

![1-[4-(benzyloxy)phenyl]-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B298321.png)



![Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate](/img/structure/B298326.png)
![5-Benzylidene-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298329.png)
![[2-Chloro-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B298331.png)
![5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298332.png)
![[2-Methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile](/img/structure/B298333.png)